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Bmh-21

RNA Polymerase I Trypanosomiasis Antiparasitic

BMH-21 (CAS 896705-16-1) is a first-in-class DNA intercalator that selectively inhibits RNA Polymerase I (Pol I) transcription without activating DNA damage response pathways. Unlike Actinomycin D or CX-5461, it induces proteasome-dependent degradation of the RPA194 catalytic subunit and does not trigger H2AX phosphorylation. This enables clean study of nucleolar stress signaling. • IC50 0.6 µM (Pol I inhibition); GI50 205 nM (NCI60 panel). • Active irrespective of p53 status; promotes mutant p53 degradation. • c-MYC downregulation in lymphoma models. • In stock for immediate global shipping.

Molecular Formula C21H20N4O2
Molecular Weight 360.4 g/mol
CAS No. 896705-16-1
Cat. No. B1684125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBmh-21
CAS896705-16-1
SynonymsBMH-21
N-(2-(dimethylamino)ethyl)-12-oxo-12H-benzo(g)pyrido(2,1-b)quinazoline-4-carboxamide
Molecular FormulaC21H20N4O2
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCN(C)CCNC(=O)C1=CC=CN2C1=NC3=CC4=CC=CC=C4C=C3C2=O
InChIInChI=1S/C21H20N4O2/c1-24(2)11-9-22-20(26)16-8-5-10-25-19(16)23-18-13-15-7-4-3-6-14(15)12-17(18)21(25)27/h3-8,10,12-13H,9,11H2,1-2H3,(H,22,26)
InChIKeyBXYDVWIAGDJBEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMH-21: RNA Polymerase I Inhibitor Overview


BMH-21 (N-(2-(dimethylamino)ethyl)-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide, CAS 896705-16-1) is a planar heterocyclic small molecule that functions as a first-in-class DNA intercalator with high selectivity for GC-rich ribosomal DNA (rDNA) sequences [1]. It potently inhibits RNA Polymerase I (Pol I) transcription (IC50 = 0.6 µM in U2OS cells), thereby blocking ribosome biogenesis and inducing nucleolar stress, while sparing RNA Polymerases II and III [2]. A key and differentiating feature is its ability to induce proteasome-dependent degradation of the Pol I catalytic subunit RPA194, a mechanism that occurs independent of a DNA damage response (as evidenced by a lack of H2AX phosphorylation) .

Mechanism
Intercalates GC-rich rDNA; drives RPA194 degradation
Pathway context
Pol I transcription inhibition independent of p53 status
Stress model
Nucleolar stress without DNA damage response activation

BMH-21: Differentiating Pol I Inhibitors


Generic substitution among RNA Polymerase I (Pol I) inhibitors is not scientifically valid due to profound mechanistic divergences. While compounds like CX-5461 act as G-quadruplex stabilizers that block transcription initiation and are associated with clinical toxicity, BMH-21 operates via a distinct pathway: direct DNA intercalation into GC-rich rDNA, leading to transcription elongation blockade and proteasome-mediated degradation of the RPA194 subunit [1]. This alternative mechanism enables BMH-21 to circumvent DNA damage response pathways and maintain efficacy independent of wild-type p53 status [2]. Consequently, procurement decisions cannot rely on class-level assumptions; the specific molecular pharmacology of BMH-21 dictates its unique application profile and must be verified against quantitative, head-to-head evidence to ensure experimental reproducibility and therapeutic relevance.

CX-5461

G‑quadruplex stabilizer that blocks initiation; does not induce RPA194 degradation — mechanism mismatch may alter ribosome shutdown depth.

Actinomycin D

Broad DNA intercalator triggering a robust DNA damage response; genetic sensitivity profiles diverge and can confer resistance instead of sensitization.

Pan‑class use

Class‑level assumption ignores distinct proteasome, ubiquitin, and nucleolar stress pathways; experimental reproducibility may shift with compound choice.

BMH-21: Evidence-Based Head-to-Head Guide


Selective Anti-Trypanosomal Potency

In a direct comparison of Pol I inhibitors for anti-trypanosomal activity, BMH-21 demonstrated a significantly lower IC50 for T. brucei proliferation (134 nM) compared to CX-5461 (279 nM) and quarfloxin (155 nM). Crucially, BMH-21 exhibited a superior selectivity index, being 3.4-fold more potent against the parasite than against the human MCF10A breast epithelial cell line (IC50 = 460 nM). In contrast, CX-5461 and quarfloxin showed markedly higher selectivity indices of 25-fold and 29-fold, respectively, indicating that BMH-21 has a distinct, and more balanced, cross-species potency profile that may be advantageous for specific in vivo models [1].

Anti‑Trypanosomal Selectivity
Head‑to‑head
T. brucei IC50 134 nM (SI 3.4 vs. MCF10A)
Reported selectivity context; supports anti‑parasitic screening
Comparison: CX‑5461 IC50 279 nM, quarfloxin 155 nM
RNA Polymerase I Trypanosomiasis Antiparasitic

CRISPR Genetic Sensitivity vs. Actinomycin D

Genome-wide CRISPR knockout screens revealed non-overlapping genetic modifiers of sensitivity between BMH-21 and Actinomycin D (ActD), another well-characterized Pol I inhibitor and DNA intercalator. Mutations in the PI3K/mTOR pathway increased sensitivity to both drugs. However, a subset of mutations was identified that sensitized cells to ActD but paradoxically conferred resistance to BMH-21. This divergent genetic dependency profile provides direct functional evidence that BMH-21 engages distinct cellular targets and pathways beyond the shared mechanism of Pol I inhibition, underscoring its unique mechanism of action [1].

CRISPR Genetic Sensitivity vs ActD
Head‑to‑head
Opposite phenotype: KO → resistance to BMH‑21, sensitivity to Actinomycin D
Supports distinct genetic dependency profiles
Genome‑wide CRISPR screen, PI3K/mTOR context
Nucleolar Stress Chemogenomics CRISPR Screening

Sensitivity to UBE2N Loss vs. CX-5461

A direct comparison in isogenic HCT116 colorectal cancer cells revealed a stark contrast in how the potency of BMH-21 and CX-5461 is modulated by the loss of UBE2N, a key ubiquitin-conjugating enzyme. The IC50 of CX-5461 decreased dramatically by over 13-fold upon UBE2N knockout (from 3.18 nM to 0.24 nM), indicating a synthetic lethal interaction. In the same cellular context, the potency of BMH-21 remained statistically unchanged (IC50 of 33.82 nM in wild-type vs. 43.0 nM in knockout cells, p=0.0974). This demonstrates that BMH-21's cytotoxic mechanism operates independently of UBE2N function [1].

UBE2N Loss Sensitivity vs CX‑5461
Head‑to‑head
IC50 shift 1.3‑fold (BMH‑21) vs 13.3‑fold (CX‑5461)
UBE2N‑independent potency context; supports consistent genetic‑background response
HCT116 isogenic UBE2N+/+ vs ‑/‑ cells
Ubiquitin Signaling DNA Repair Synthetic Lethality

RPA194 Proteasomal Degradation vs. CX-5461

A key mechanistic differentiation between BMH-21 and CX-5461 lies in their effect on the Pol I catalytic subunit RPA194. BMH-21 causes a proteasome-dependent degradation of RPA194, a phenomenon not observed with CX-5461, which functions as a G-quadruplex stabilizer and blocks transcription initiation. This was established by showing that the proteasome inhibitor MG-132 prevents BMH-21-induced RPA194 loss, confirming the proteasomal mechanism [1]. This unique action of BMH-21 leads to a more profound and durable suppression of Pol I activity compared to inhibitors that merely stall the polymerase complex .

RPA194 Degradation vs CX‑5461
Class‑level inference
Proteasome‑dependent RPA194 loss; blocked by MG‑132
Supports degradation‑focused mechanism studies
Western blot, A375 cells, 1 µM BMH‑21
Mechanism of Action Proteasome RPA194

In Vivo Antitumor Efficacy in Xenografts

The translational potential of BMH-21 is supported by its significant antitumor activity in vivo. In a human A375 melanoma xenograft model, intraperitoneal administration of BMH-21 at 25 and 50 mg/kg/day (6 days on, 1 day off) resulted in a statistically significant suppression of tumor growth compared to vehicle-treated controls (p < 0.05 at 25 mg/kg, p < 0.0001 at 50 mg/kg) [1]. This effect was associated with a reduction in the proliferation marker Ki67 in treated tumors. Similarly, BMH-21 (50 mg/kg/day for 7 days) significantly inhibited the growth of established HCT116 colorectal carcinoma xenografts [1].

In Vivo Tumor Growth Inhibition
Reported
Tumor suppression at 25 & 50 mg/kg i.p. (p<0.05; p<0.0001)
Reported xenograft model endpoint context; supports in vivo review
A375 melanoma & HCT116 colorectal models
In Vivo Pharmacology Xenograft Melanoma

BMH-21: Research Application Scenarios


Mutant p53 Biology & p53-Independent Cytotoxicity

BMH-21 is uniquely suited for studies exploring p53-independent mechanisms of cytotoxicity. While it can activate p53, its antiproliferative activity is not dependent on wild-type p53 status, as demonstrated by potent activity (mean GI50 = 205 nM) against p53-mutant cell lines in the NCI60 panel . This contrasts with CX-5461, whose efficacy is more closely tied to p53 function [1]. Furthermore, recent evidence shows BMH-21 selectively promotes the ubiquitination and degradation of oncogenic mutant p53 without affecting wild-type p53, making it a powerful tool for investigating mutant p53-driven cancers [2].

Nucleolar Stress Without DNA Damage Activation

BMH-21 is the preferred reagent for studying the nucleolar stress response in isolation. Unlike many DNA intercalators (e.g., Actinomycin D at high doses) that trigger a robust DNA damage response (DDR) characterized by ATM/ATR activation and H2AX phosphorylation, BMH-21 induces nucleolar stress and Pol I inhibition without activating these canonical DDR pathways . This unique property, validated by its independence from ATM, ATR, and DNA-PKcs, allows researchers to deconvolute nucleolar stress signaling from the broader genotoxic stress response, providing a cleaner experimental system [1].

Cancers with Dysregulated Ribosome Biogenesis & c-MYC

BMH-21 is a prime candidate for research into cancers driven by hyperactive ribosome biogenesis. Its ability to bind G-quadruplex structures in the c-MYC promoter leads to a downregulation of c-MYC expression, an effect that is particularly pronounced in c-MYC-overexpressing lymphoma cells (SUDHL4) . By simultaneously inhibiting Pol I transcription and reducing c-MYC levels, BMH-21 offers a dual-pronged approach to suppressing the ribosome biogenesis machinery, making it an invaluable tool for studying the interplay between these two critical oncogenic drivers [1].

RPA194 Degradation Strategy in Drug Resistance

BMH-21 serves as a specific chemical probe for inducing proteasome-dependent degradation of the Pol I catalytic subunit RPA194. This mechanism is distinct from other Pol I inhibitors like CX-5461 or Actinomycin D . Researchers can leverage BMH-21 to study the functional consequences of RPA194 loss in models of acquired drug resistance, where alterations in ribosome biogenesis and nucleolar function are increasingly recognized as key survival mechanisms. Its validated in vivo efficacy in xenograft models also supports its use as a benchmark compound for preclinical development of next-generation Pol I degraders [1].

Application
Selection Property
Validation Focus
p53‑Independent Cytotoxicity Research
p53‑status context
Mutant p53 degradation and pathway endpoints
Nucleolar Stress Without DNA Damage
DDR‑independent mechanism
Nucleolar signaling isolation; H2AX‑negative control
Ribosome Biogenesis & c‑MYC Overexpression
c‑MYC‑overexpression context
Ribosome biogenesis and c‑MYC pathway endpoints
RPA194 Degradation in Drug Resistance
Proteasome‑dependent RPA194 loss
RPA194 loss‑of‑function and drug‑resistance models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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